N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring, along with the nitro and methoxy substituents, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to introduce the nitro and methoxy groups, followed by further functionalization to obtain the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final compound.
Chemical Reactions Analysis
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzothiazole ring .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, it has been investigated for its anti-inflammatory and anticancer activities . The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways in the body. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a key role in the inflammatory response . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits in conditions such as arthritis and cancer . Molecular docking studies have shown that the compound binds to the active site of the target enzyme, blocking its activity and preventing the production of inflammatory mediators .
Comparison with Similar Compounds
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique compared to other benzothiazole derivatives due to the presence of the methoxy and nitro groups, which enhance its biological activity and selectivity . Similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides, which have been studied for their anti-inflammatory properties . the specific combination of substituents in this compound provides it with distinct advantages in terms of potency and selectivity .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-17-7-8-19-18(11-17)23-21(30-19)24(13-14-4-3-9-22-12-14)20(26)15-5-2-6-16(10-15)25(27)28/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJJSNRCDJDGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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